molecular formula C27H44O2 B14641290 24-Hydroxyvitamin D3 CAS No. 56720-87-7

24-Hydroxyvitamin D3

Cat. No.: B14641290
CAS No.: 56720-87-7
M. Wt: 400.6 g/mol
InChI Key: SNOXQOOPUCMFPS-IBLPRGGXSA-N
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Description

24-Hydroxyvitamin D3, also known as 24,25-dihydroxycholecalciferol, is a metabolite of vitamin D3. It is produced in the body through the hydroxylation of 25-hydroxyvitamin D3 by the enzyme CYP24A1. This compound plays a significant role in the regulation of calcium and phosphate homeostasis, which are crucial for maintaining healthy bones and teeth .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24-Hydroxyvitamin D3 involves the hydroxylation of 25-hydroxyvitamin D3. This reaction is catalyzed by the enzyme CYP24A1, which is a member of the cytochrome P450 family. The reaction typically occurs in the kidney and other vitamin D target tissues .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods. One approach involves the use of genetically engineered microorganisms that express the CYP24A1 enzyme. These microorganisms can convert 25-hydroxyvitamin D3 to this compound under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 24-Hydroxyvitamin D3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

24-Hydroxyvitamin D3 has a wide range of applications in scientific research:

Mechanism of Action

24-Hydroxyvitamin D3 exerts its effects by binding to the vitamin D receptor (VDR), which is a nuclear receptor. Upon binding, the VDR forms a complex with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences, regulating the expression of genes involved in calcium and phosphate homeostasis. The primary molecular targets include genes encoding for calcium-binding proteins and phosphate transporters .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its specific role in the catabolism of vitamin D3. It helps regulate the levels of active vitamin D3 in the body, preventing hypercalcemia and maintaining calcium and phosphate balance .

Properties

CAS No.

56720-87-7

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C27H44O2/c1-18(2)26(29)15-9-20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-8-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24-,25+,26-,27-/m1/s1

InChI Key

SNOXQOOPUCMFPS-IBLPRGGXSA-N

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O

Origin of Product

United States

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